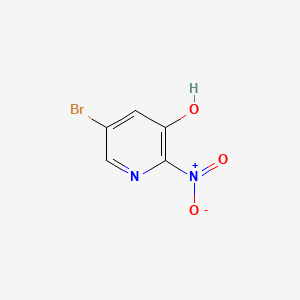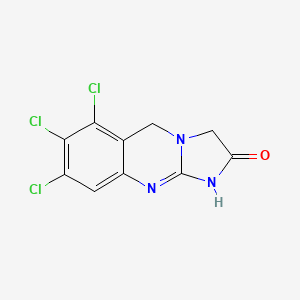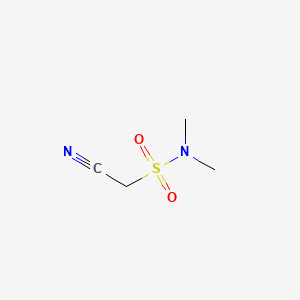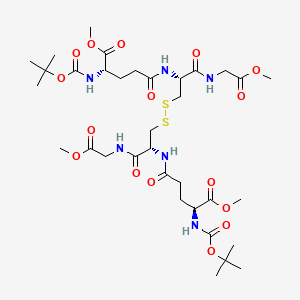
N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer
説明
“N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer” is a biochemical used for proteomics research . It is a major thiol compound of living plant and animal cells .
Synthesis Analysis
The synthesis of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester involves Fischer esterification of l-glutathione disulfide (GSSG) using HCl in dry methanol . The amine is then protected with tert-butyloxycarbonyl .Molecular Structure Analysis
The molecular formula of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer is C34H56N6O16S2. Its molecular weight is 868.968.Chemical Reactions Analysis
The preparation of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester involves acid- and base-labile esters . The reaction is reasonably fast, occurring within 3 hours with high yields .科学的研究の応用
Synthetic Building Blocks
N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer and its derivatives are versatile synthetic building blocks for preparing S-glutathione adducts. These derivatives can be obtained through various synthetic processes, providing acid- and base-labile esters with good overall yields. Such derivatives play a crucial role in the synthesis of biologically significant compounds (Falck, Sangras, & Capdevila, 2007).
Glutathione and Cellular Metabolism
Glutathione, closely related to the compound , is crucial in cellular metabolism, particularly in detoxifying xenobiotics. Studies have shown that various esters of fumaric acid, for example, can significantly impact the cellular glutathione content in astroglia-rich primary cultures, highlighting the importance of glutathione and its derivatives in understanding cellular responses to different treatments (Schmidt & Dringen, 2010).
Protein S-thiolation
Investigations into protein S-thiolation, a modification involving the formation of mixed-disulfides, have revealed that glutathione is a primary protein-bound thiol. This research provides insights into the biochemical processes in human neutrophils stimulated to produce superoxide anion, thereby underscoring the relevance of glutathione derivatives in studying protein modifications (Chai, Ashraf, Rokutan, Johnston, & Thomas, 1994).
Glutathione Peroxidase Mimetics
Certain diselenides and selenides have shown glutathione peroxidase-like catalytic activity, with cyclic seleninates produced in situ being particularly effective. These findings are significant in the context of exploring glutathione-related compounds for their potential in mimicking enzyme activities and thus in therapeutic applications (Back & Moussa, 2003).
Oxidative Stress Biomarkers
Glutathione and its oxidized forms are considered powerful biomarkers of oxidative stress. Understanding the dynamics of glutathione, including its derivatives, in response to various treatments is essential in assessing oxidative stress in various diseases, thereby contributing to a broader understanding of pathophysiological processes (Rossi, Dalle-Donne, Milzani, & Giustarini, 2006).
Safety and Hazards
特性
IUPAC Name |
methyl (2S)-5-[[(2R)-3-[[(2R)-2-[[(4S)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56N6O16S2/c1-33(2,3)55-31(49)39-19(29(47)53-9)11-13-23(41)37-21(27(45)35-15-25(43)51-7)17-57-58-18-22(28(46)36-16-26(44)52-8)38-24(42)14-12-20(30(48)54-10)40-32(50)56-34(4,5)6/h19-22H,11-18H2,1-10H3,(H,35,45)(H,36,46)(H,37,41)(H,38,42)(H,39,49)(H,40,50)/t19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHWKVMBSPKULA-CMOCDZPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N6O16S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747281 | |
| Record name | Dimethyl (6S,11R,16R,21S)-11,16-bis[(2-methoxy-2-oxoethyl)carbamoyl]-2,2,25,25-tetramethyl-4,9,18,23-tetraoxo-3,24-dioxa-13,14-dithia-5,10,17,22-tetraazahexacosane-6,21-dicarboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer | |
CAS RN |
566172-19-8 | |
| Record name | Dimethyl (6S,11R,16R,21S)-11,16-bis[(2-methoxy-2-oxoethyl)carbamoyl]-2,2,25,25-tetramethyl-4,9,18,23-tetraoxo-3,24-dioxa-13,14-dithia-5,10,17,22-tetraazahexacosane-6,21-dicarboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)

![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)
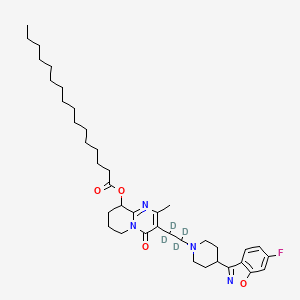
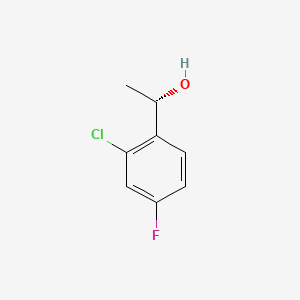
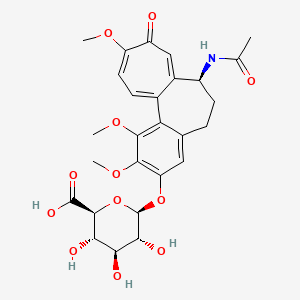
![[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid](/img/structure/B586275.png)
